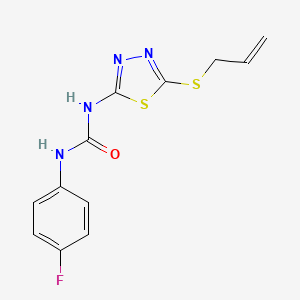

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h2-6H,1,7H2,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDZBNCYEJLMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves a multi-step synthetic route. One common approach begins with the preparation of the 1,3,4-thiadiazole core through a cyclization reaction involving hydrazine derivatives and carbon disulfide. Following this, allylthiol is introduced under basic conditions to yield the allylthio-substituted thiadiazole intermediate. Finally, this intermediate undergoes a reaction with 4-fluorophenyl isocyanate to produce the target compound.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. The allylthio group is hypothesized to enhance enzyme inhibition, potentially leading to increased efficacy against various microbial strains. Studies have shown that compounds similar to 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea possess broad-spectrum antimicrobial activity, making them candidates for pharmaceutical development aimed at treating infections .

Anticancer Properties

Compounds containing thiadiazole rings have also been investigated for their anticancer potential. The unique structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells through various mechanisms. Preliminary studies suggest that this compound could inhibit tumor growth in specific cancer models .

Pesticidal Activity

The compound's biological activity extends to agricultural applications as well. Research has explored the use of thiadiazole derivatives as pesticides due to their ability to disrupt the metabolic processes of pests. The allylthio group may enhance the compound's penetration into plant tissues, improving its effectiveness as a pesticide .

Plant Growth Regulation

Recent studies have indicated that certain thiadiazole compounds can act as plant growth regulators. They may influence physiological processes such as seed germination and root development. This application could be particularly beneficial in enhancing crop yields under suboptimal growth conditions .

Biodegradable Polymers

The incorporation of this compound into biodegradable polymer matrices has been investigated for drug delivery systems. The compound's properties may enhance the release profiles of therapeutic agents while maintaining biocompatibility .

Coatings and Composites

Due to its chemical stability and potential antimicrobial properties, the compound is being explored for use in coatings and composite materials. These applications could lead to the development of surfaces with enhanced resistance to microbial colonization and degradation .

Case Studies

Mechanism of Action

The compound exerts its effects through multiple mechanisms. In biological systems, it may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects. The allylthio group can form strong interactions with target proteins, while the fluorophenyl moiety enhances its binding affinity. Molecular pathways involved include the disruption of cell division processes and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The allylthio group in the target compound offers greater conformational flexibility compared to rigid aromatic substituents (e.g., 2,4-dichlorobenzylthio in ), which may influence pharmacokinetic properties.

- Synthetic Yields : Compounds with bulkier substituents (e.g., piperazine-thiazole hybrids in ) exhibit higher yields (~85–88%) than fluconazole-based analogs (56–70% in ), likely due to steric hindrance during synthesis.

- Biological Activity : The 2,4-dichlorobenzylthio analog demonstrates superior anticonvulsant activity (ED₅₀ = 0.65 μmol/kg in MES test), suggesting that halogenated aromatic substituents enhance potency. In contrast, fluconazole-derived analogs prioritize antifungal activity .

Physicochemical Properties

- Thermal Stability : Melting points for related urea-thiadiazoles range from 145–160°C , consistent with the rigid aromatic core.

Biological Activity

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a novel compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : The initial step involves the synthesis of the 1,3,4-thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide under basic conditions to yield 5-mercapto-1,3,4-thiadiazole.

- Allylthio Group Introduction : The mercapto group is then alkylated with allyl bromide to introduce the allylthio substituent, resulting in 5-(Allylthio)-1,3,4-thiadiazole.

- Phenylurea Formation : Finally, the allylthio-substituted thiadiazole is reacted with 4-fluorophenyl isocyanate to produce the target compound .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates notable antibacterial and antifungal activities:

- Antibacterial Activity : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 25–50 μg/mL.

- Antifungal Activity : It has also exhibited antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

| Microorganism | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Ampicillin | 20 |

| Escherichia coli | 30 | Ciprofloxacin | 15 |

| Candida albicans | 40 | Fluconazole | 25 |

| Aspergillus niger | 50 | Itraconazole | 30 |

Antitumor Activity

In addition to antimicrobial properties, this compound has shown promising antitumor activity in various cancer cell lines. Studies report that it inhibits cell proliferation in non-small cell lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (MDA-MB-435) with GI50 values ranging from 15 μM to 30 μM .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- DNA Interaction : Potential interactions with DNA or RNA synthesis pathways could lead to cell cycle arrest and apoptosis in target cells .

Case Studies

Several studies have explored the biological activity of similar thiadiazole derivatives:

- Antimicrobial Efficacy Study : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions demonstrated enhanced activity compared to non-substituted analogs .

- Antitumor Activity Assessment : Another study focused on a related thiadiazole derivative which exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests potential for development into targeted therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea?

The synthesis typically involves a multi-step approach:

Core Thiadiazole Formation : React 2-amino-1,3,4-thiadiazole derivatives with carbon disulfide and hydrazine to introduce the allylthio group at the 5-position .

Urea Linkage : Couple the thiadiazole intermediate with 4-fluorophenyl isocyanate under anhydrous conditions using a base like triethylamine in DMF or ethanol. Reaction temperatures are maintained at 60–80°C to optimize yield .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) .

Basic: How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of techniques:

- X-ray Crystallography : Resolve single-crystal structures using SHELXL for refinement. For example, similar urea-thiadiazole derivatives show bond angles of ~120° at the urea carbonyl and dihedral angles of 15–25° between thiadiazole and aryl rings .

- Spectroscopy :

Basic: What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally similar compounds like 1-(4-chlorophenyl)-3-(5-ethyl-thiadiazol-2-yl)urea, which showed IC₅₀ values of 12–18 µM .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Assay Standardization : Ensure consistent cell lines, culture conditions, and control compounds (e.g., cisplatin for cytotoxicity).

Purity Verification : Confirm compound integrity via HPLC (>98% purity) and exclude degradation byproducts .

Structural Confirmation : Re-validate crystallographic data (e.g., using SHELX suite) to rule out polymorphic variations affecting activity .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Substituent Variation :

- Replace the allylthio group with ethyl, benzyl, or pyridinyl moieties to assess steric/electronic effects .

- Modify the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

Biological Testing : Use parallel assays (e.g., kinase inhibition, apoptosis markers) to link structural changes to mechanistic pathways. For example, thiophene-substituted analogs showed enhanced COX-2 inhibition .

Advanced: What challenges arise in crystallographic refinement of urea-thiadiazole derivatives?

- Disorder Handling : The allylthio group may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .

- Hydrogen Bonding : Map intermolecular interactions (e.g., N–H···S bonds) with PLATON software. For similar compounds, urea NH donors form 2.8–3.0 Å hydrogen bonds with thiadiazole sulfur acceptors .

- Twinned Data : Apply twin refinement (BASF parameter in SHELXL) for crystals with non-merohedral twinning .

Advanced: How do solvent and reaction conditions influence synthetic yields?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve urea coupling efficiency (>75% yield) vs. ethanol (~60%) due to better solubility of intermediates .

- Microwave Assistance : Reduce reaction time from 12 hours to 2 hours for thiadiazole formation, achieving yields >85% .

Advanced: What computational methods support mechanistic studies of its biological activity?

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or tubulin). The fluorophenyl group often occupies hydrophobic pockets with binding energies of −8 to −10 kcal/mol .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites. The thiadiazole sulfur atoms show high electrophilicity (Fukui indices >0.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.